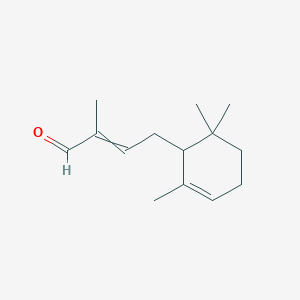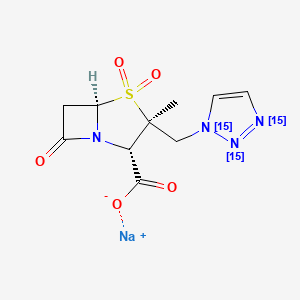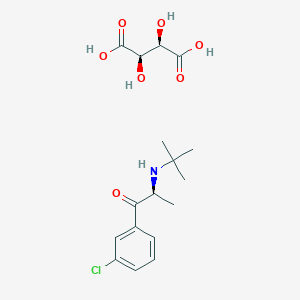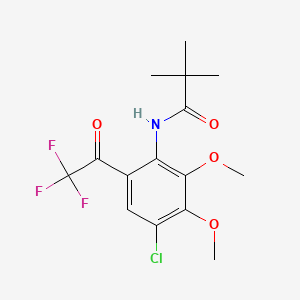
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide is a chemical compound with the molecular formula C15H17ClF3NO4 and a molecular weight of 367.75 g/mol. This compound is an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz, which is a non-nucleoside HIV-1 reverse transcriptase inhibitor.
Métodos De Preparación
The synthesis of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves several steps. One common method includes the reaction of 4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Análisis De Reacciones Químicas
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the replacement of the chloro group with other nucleophiles.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is a key intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, which are crucial in the treatment of HIV/AIDS.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, the compound contributes to the inhibition of the reverse transcriptase enzyme, preventing the replication of the HIV virus. The molecular pathways involved include the binding of the compound to the active site of the enzyme, leading to its inactivation.
Comparación Con Compuestos Similares
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is used as a peptide coupling agent and has similar chemical properties.
4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine: This is a precursor in the synthesis of this compound.
2-Chloro-4,6-dimethoxy-2-hydroxychalcone: This compound has similar structural features and is used in various chemical reactions.
This compound stands out due to its specific application in the synthesis of HIV-1 reverse transcriptase inhibitors, highlighting its importance in medicinal chemistry.
Propiedades
Fórmula molecular |
C15H17ClF3NO4 |
|---|---|
Peso molecular |
367.75 g/mol |
Nombre IUPAC |
N-[4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H17ClF3NO4/c1-14(2,3)13(22)20-9-7(12(21)15(17,18)19)6-8(16)10(23-4)11(9)24-5/h6H,1-5H3,(H,20,22) |
Clave InChI |
NDVWPMNMCIAXNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1C(=O)C(F)(F)F)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
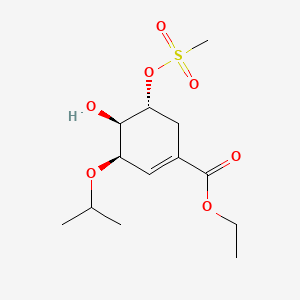
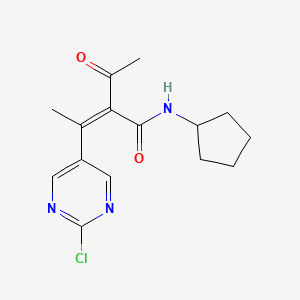

![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)

